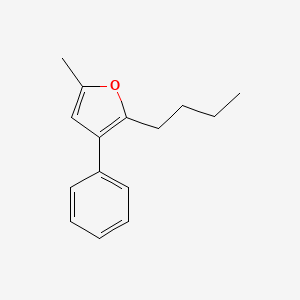

2-Butyl-5-methyl-3-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

147328-19-6 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2-butyl-5-methyl-3-phenylfuran |

InChI |

InChI=1S/C15H18O/c1-3-4-10-15-14(11-12(2)16-15)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 |

InChI Key |

ADAQIDORZWADQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=C(O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 5 Methyl 3 Phenylfuran and Analogues

Strategic Approaches to Furan (B31954) Ring Construction

The formation of the furan ring is the cornerstone of synthesizing 2-Butyl-5-methyl-3-phenylfuran. Various strategic approaches have been developed, primarily centered around the cyclization of acyclic precursors. These methods can be broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in terms of substrate availability and control over substitution patterns.

Cyclization Reactions for Furan Scaffolds

Cyclization reactions represent the most direct and widely employed methods for constructing the furan nucleus. The choice between intramolecular and intermolecular pathways often depends on the complexity of the target molecule and the desired substitution pattern.

Intramolecular cyclization involves the formation of the furan ring from a single molecule containing all the necessary atoms. These reactions are often highly efficient due to the favorable proximity of the reacting functional groups. A prominent example is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org For the synthesis of a 2,3,5-trisubstituted furan like this compound, a suitably substituted 1,4-diketone would be required.

Recent advancements have focused on milder reaction conditions to accommodate sensitive functional groups. wikipedia.org For instance, the use of microwave assistance has been shown to accelerate the Paal-Knorr reaction significantly. organic-chemistry.org Another powerful intramolecular approach is the cycloisomerization of allenones or alkynyl ketones, which can be catalyzed by various transition metals. organic-chemistry.orgacs.org

A general representation of an intramolecular cyclization to form a furan ring is depicted below:

This image represents a generalized intramolecular cyclization pathway to a furan, a common strategy for synthesizing substituted furans.

Unsaturated acyloxy sulfones have also been utilized in intramolecular cyclization reactions to generate fused furan ring systems upon deprotonation. nih.gov This methodology could be adapted for the synthesis of non-fused furans by selecting appropriate acyclic precursors.

| Intramolecular Strategy | Precursor Type | Key Features | Potential for this compound |

| Paal-Knorr Synthesis | 1,4-Diketone | Acid-catalyzed, well-established | Requires synthesis of a specific heptane-2,5-dione derivative |

| Cycloisomerization | Allenyl/Alkynyl Ketone | Metal-catalyzed, mild conditions | Offers regiocontrol based on catalyst and substrate design |

| Acyloxy Sulfone Cyclization | Unsaturated Acyloxy Sulfone | Base-mediated | Provides a novel route from functionalized sulfone derivatives |

Intermolecular cyclization strategies involve the construction of the furan ring from two or more simpler starting materials. These methods offer greater flexibility and convergency in assembling polysubstituted furans. The Fiest-Benary furan synthesis is a classic example, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgyoutube.com This approach is particularly useful for producing furans with a carbonyl group at the 3-position, which can then be further functionalized.

Transition metal-catalyzed intermolecular reactions have emerged as powerful tools for furan synthesis. nih.gov For instance, the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a general and regioselective route to polyfunctionalized furans under mild conditions. nih.gov This method demonstrates a broad substrate scope, including challenging aliphatic and electron-deficient alkynes. nih.gov Similarly, copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes allows for the regioselective synthesis of multisubstituted furans. organic-chemistry.org

A general representation of an intermolecular cyclization to form a furan ring is depicted below:

This image illustrates a generalized intermolecular cyclization, a versatile approach for constructing the furan core from simpler molecules.

| Intermolecular Strategy | Reactants | Key Features | Potential for this compound |

| Fiest-Benary Synthesis | α-Halo Ketone & β-Dicarbonyl | Base-catalyzed, convergent | Can provide a furan core with handles for further elaboration |

| Metalloradical Cyclization | Alkyne & α-Diazocarbonyl | Co(II)-catalyzed, regioselective | Allows for the assembly from simple, readily available fragments |

| Copper-catalyzed Annulation | Alkyl Ketone & β-Nitrostyrene | Regioselective | Offers a direct route to multisubstituted furan derivatives |

Catalytic Systems in Furan Formation

The use of catalysts has revolutionized furan synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both transition metal catalysts and, more recently, organocatalysts and biocatalysts have been successfully employed.

A wide array of transition metals have been shown to effectively catalyze the formation of furan rings through various mechanistic pathways.

Palladium: Palladium catalysts are highly versatile and have been used in numerous furan syntheses. hud.ac.uk For example, palladium-catalyzed coupling of 1,3-dicarbonyl compounds with alkyl halides can lead to substituted furans. mdpi.com Palladium catalysis also enables the efficient synthesis of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Furthermore, palladium-catalyzed tandem cyclization/coupling reactions are a powerful strategy for constructing 2,3,5-trisubstituted furans. uw.edu.pl

Ruthenium: Ruthenium catalysts have been employed in the rearrangement of cyclopropenes to furnish 2,3,5-trisubstituted furans. hud.ac.uk

Silver: Silver(I) has been used to catalyze the cascade heterocyclization of 2-(1-alkynyl)-2-alken-1-ones with arylamines to produce trisubstituted furans. researchgate.net

Iron: Iron(III) chloride is an inexpensive and environmentally benign catalyst that has been used in the tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org Iron catalysis has also been applied to the synthesis of benzofurans through intramolecular C-O bond formation. nih.gov

Gold: Gold catalysts, particularly Au(I) and Au(III) species, have shown remarkable activity in the cycloisomerization of various unsaturated precursors to furans, often under very mild conditions. organic-chemistry.org Gold-catalyzed hydroamination or hydration of 1,3-diynes can provide access to 2,5-disubstituted furans. organic-chemistry.org

The table below summarizes the application of various transition metals in furan synthesis:

| Metal Catalyst | Reaction Type | Precursors | Advantages |

| Palladium (Pd) | Tandem Cyclization/Coupling | Enyne acetates, 1,3-dicarbonyls | High efficiency, broad substrate scope organic-chemistry.orgmdpi.com |

| Ruthenium (Ru) | Cyclopropene Rearrangement | Cyclopropenyl ketones | Regioselective formation of 2,3,5-isomers hud.ac.uk |

| Silver (Ag) | Cascade Heterocyclization | 2-(1-Alkynyl)-2-alken-1-ones | Mild conditions, good functional group tolerance researchgate.net |

| Iron (Fe) | Tandem Propargylation-Cycloisomerization | Propargylic alcohols, 1,3-dicarbonyls | Inexpensive, environmentally friendly organic-chemistry.org |

| Gold (Au) | Cycloisomerization/Hydration | Allenones, 1,3-diynes | Very mild conditions, high catalytic activity organic-chemistry.org |

In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-catalyzed transformations, offering the benefits of reduced metal contamination and often high stereoselectivity.

Organocatalysis: Organocatalytic methods for furan synthesis are still developing but show significant promise. For instance, a novel aminocatalytic activation of aldehydes or α,β-unsaturated aldehydes for reaction with alkynyl-substituted enones has been reported to produce chiral furan derivatives in high yields and stereoselectivities. nih.gov Phosphine-catalyzed intramolecular Wittig-type reactions have also been employed to generate highly functionalized furans. organic-chemistry.org

Biocatalysis: Biocatalytic approaches utilize enzymes to carry out chemical transformations with high specificity and under mild, environmentally friendly conditions. researchgate.net While the direct biocatalytic synthesis of a specific compound like this compound is not yet reported, the principles of enzymatic catalysis are being applied to the synthesis of furan-based compounds. acs.org For example, lipase-catalyzed polycondensation reactions have been used to synthesize furan-containing polyester (B1180765) oligomer diols. acs.org Amine dehydrogenases and aminotransferases are being explored for the asymmetric reductive amination of furan-containing ketones, which could be a potential route to chiral furan derivatives. acs.org

The development of these greener catalytic systems is a significant step towards more sustainable chemical manufacturing.

Brønsted and Lewis Acid-Catalyzed Cyclization Pathways

The synthesis of substituted furans can be efficiently achieved through acid-catalyzed cyclization reactions. Both Brønsted and Lewis acids are instrumental in promoting the dehydrative heterocyclisation of various acyclic precursors to form the furan nucleus.

Brønsted Acid Catalysis: Brønsted acids, such as para-toluenesulfonic acid (p-TSA), are effective catalysts for the cyclization of γ-hydroxy-α,β-unsaturated ketones into furans. rsc.org This process is believed to proceed via an in situ deprotection of a silyl-protected alcohol, followed by a catalytic dehydrative heterocyclisation. rsc.org The reaction typically occurs under mild conditions, for instance, at room temperature in methanol, and can produce a wide range of furan products in high yields. rsc.org Chloroacetic acid has also been shown to promote efficient intramolecular cascade reactions of electron-deficient ynenones to produce 2,3,5-trisubstituted furans. nih.govepa.gov

Lewis Acid Catalysis: Lewis acids are also widely employed to catalyze the formation of furan rings. They can activate substrates for cyclization, often with high regioselectivity. For example, Lewis acids can catalyze the [3 + 2] cyclization of iodonium (B1229267) ylides with other reagents to form complex furan-containing spiro-heterocycles. acs.org In some cases, the acidity and efficacy of a Lewis acid can be significantly enhanced by hydrogen bond donors, which promotes the necessary enolization for the subsequent cycloaddition. acs.org Titanium tetrachloride (TiCl₄) has been used to promote a one-step synthesis of benzofurans from phenols and α-haloketones, which involves a Friedel–Crafts-like alkylation followed by an intramolecular cyclodehydration. nih.gov This highlights the power of Lewis acids to orchestrate tandem reactions for efficient heterocycle synthesis. nih.gov

The table below summarizes representative examples of acid-catalyzed furan synthesis.

| Catalyst Type | Catalyst Example | Substrate Type | Key Transformation | Ref. |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | γ-hydroxy-α,β-unsaturated ketones | Dehydrative heterocyclisation | rsc.org |

| Brønsted Acid | Chloroacetic acid | Electron-deficient ynenones | Intramolecular cascade reaction | nih.gov |

| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | 5-(indolyl)2,3-dihydrofuran acetals | Intramolecular ring-opening benzannulation | mdpi.com |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Phenols and α-haloketones | Friedel–Crafts alkylation and cyclodehydration | nih.gov |

Functionalization and Derivatization of Pre-formed Furan Rings

Once the furan core is formed, its further elaboration is a key strategy for accessing complex molecules like this compound. This can be achieved through various modern synthetic methods that allow for precise substitution on the furan ring.

Olefin Cross-Metathesis for Furan Derivatives

Olefin cross-metathesis (CM) has emerged as a powerful and flexible tool for the synthesis of substituted furans. pnas.org This strategy typically involves the reaction of allylic alcohols with enones, catalyzed by ruthenium complexes, to generate γ-hydroxyenone intermediates. nih.gov These intermediates can then be cyclized to the furan ring upon exposure to an acid. nih.govresearchgate.net A significant advantage of this approach is that it allows for a tandem process where fragment coupling and C=C bond formation are unified, leading to greater synthetic efficiency. pnas.org Furthermore, the γ-hydroxyenone intermediate can undergo a subsequent Heck arylation, which introduces an additional substituent onto the furan ring with complete regiochemical control, providing access to 2,3,5-trisubstituted furans. nih.govresearchgate.net

Regioselective Alkylation and Arylation of Furan Nuclei

Direct C-H bond functionalization is a highly atom-economical method for introducing substituents onto a furan ring. Palladium catalysis has been particularly successful in achieving regioselective alkylation and arylation.

Alkylation: The direct alkylation of C-H bonds at the α-position (C2 or C5) of furans can be accomplished using a palladium catalyst with alkyl iodides. rsc.orgnih.gov This method demonstrates good functional group tolerance, allowing for the synthesis of α-alkylfurans with moderate to good yields under practical reaction conditions. rsc.orgnih.gov

Arylation: Palladium-catalyzed direct arylation of furans with aryl bromides is a well-established method for forming C-C bonds. The regioselectivity of this reaction can often be controlled by the choice of catalyst, ligands, base, and solvent. acs.orgacs.org For instance, the arylation of 3-furoate (B1236865) esters can be directed to either the C2 or C5 position by varying the reaction conditions. acs.orgcolab.ws The polarity of the solvent has been identified as a major factor in controlling this regioselectivity, with less polar solvents favoring 2-arylation. acs.org In some systems, a directing group, such as a hydroxymethyl group at the C3 position, can enforce high regioselectivity for arylation at the C2 position. thieme-connect.com

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is a π-electron-rich heterocycle, making it significantly more reactive towards electrophilic aromatic substitution than benzene. chemicalbook.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic system, which increases the electron density of the ring. pearson.com

Electrophilic substitution on an unsubstituted furan preferentially occurs at the α-positions (C2 and C5). chemicalbook.compearson.com This regioselectivity is governed by the stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed during the reaction. pearson.comquora.com Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including two that involve the stabilizing influence of the oxygen atom. pearson.comquora.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com Consequently, electrophiles react preferentially at the more nucleophilic C2 and C5 sites. quora.com

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inairitilibrary.com This process involves breaking bonds—an operation known as a "disconnection"—which must correspond to the reverse of a reliable chemical reaction. lkouniv.ac.in

Disconnection Strategies for Complex Furan Architectures

For a polysubstituted furan such as this compound, several disconnection strategies can be envisioned. The goal is to simplify the target molecule by cleaving it into more manageable precursors.

A primary strategy involves disconnecting the substituents from the furan ring. Given the robust methods for C-H functionalization, the C-C bonds connecting the butyl, methyl, and phenyl groups to the furan nucleus are logical points for disconnection.

Disconnection of Aryl and Alkyl Groups: The C-Phenyl and C-Butyl bonds can be disconnected based on the reverse of palladium-catalyzed arylation and alkylation reactions. This leads back to a 2-methylfuran (B129897) or a related furan derivative and corresponding phenyl and butyl reagents.

Disconnection via Cyclization Precursors: A more fundamental approach is to disconnect the bonds that form the ring itself. This strategy considers the furan ring as the product of a cyclization reaction. For a 2,3,5-trisubstituted furan, a logical disconnection breaks the C2-C3 and C5-O bonds, which is the reverse of the widely used Paal-Knorr furan synthesis. This retrosynthetic step would lead to a 1,4-dicarbonyl compound. For the target molecule, this would be a substituted octane-2,5-dione derivative.

The following table illustrates a possible retrosynthetic pathway for this compound.

| Target Molecule | Disconnection | Precursor(s) | Corresponding Forward Reaction |

| This compound | C(aryl)-C(furan) | 2-Butyl-5-methylfuran + Phenyl bromide | Pd-catalyzed C-H Arylation |

| This compound | Furan ring formation | 3-Phenylnonane-2,5-dione | Paal-Knorr Synthesis (Acid-catalyzed cyclization) |

| 3-Phenylnonane-2,5-dione | C-C bond formation | Phenylacetonitrile + Hept-1-en-3-one | Michael Addition / Alkylation |

This analysis reveals that a complex furan can be systematically deconstructed into simpler synthetic precursors, providing a logical roadmap for its laboratory synthesis.

Identification of Key Synthons and Readily Available Starting Materials

The design of a successful synthesis hinges on the logical disconnection of the target molecule into key synthons, which are idealized fragments that correspond to readily available starting materials. For this compound, several retrosynthetic disconnections can be envisioned based on established furan-forming reactions.

A primary and versatile approach is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the target molecule, this retrosynthetic analysis points to 3-phenylnonane-2,5-dione as the key intermediate.

Retrosynthetic Analysis (Paal-Knorr Approach):

Figure 1: Retrosynthetic disconnection of this compound into key synthons and potential starting materials based on the Paal-Knorr synthesis.

Figure 1: Retrosynthetic disconnection of this compound into key synthons and potential starting materials based on the Paal-Knorr synthesis.The key synthons and their corresponding real-world starting materials are identified as:

An acyl anion equivalent (for the butyl ketone moiety): This can be derived from pentanoyl chloride or pentanal.

An α-haloketone (for the phenylacetone (B166967) moiety): Phenylacetone can be readily halogenated to form α-bromophenylacetone.

A β-keto ester : Ethyl acetoacetate (B1235776) can be alkylated with a phenyl group and subsequently converted to the required dicarbonyl structure.

Another powerful approach involves multicomponent reactions, which can construct the furan ring in a single step from simple precursors. For instance, a reaction could be designed involving a terminal alkyne, an acyl chloride, and an activated olefin, which come together in a convergent manner to form the polysubstituted furan. nih.gov

Design of Convergent and Linear Synthetic Pathways

The assembly of key synthons into the final product can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages. chemistnotes.com

Linear Synthesis:

A linear synthesis assembles the target molecule in a sequential, step-by-step manner. chemistnotes.com A hypothetical linear pathway to this compound could start with a pre-formed furan ring, such as 2-methylfuran, which is then functionalized in successive steps.

Step 1: Friedel-Crafts acylation of 2-methylfuran with benzoyl chloride to introduce the phenyl group at the 3-position.

Step 2: Introduction of the butyl group at the 2-position, potentially through a sequence of reduction and alkylation or via a coupling reaction.

Convergent Synthesis:

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. chemistnotes.com This strategy is generally more efficient and is preferred for complex molecules. chemistnotes.comacs.orglboro.ac.uk

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a phenyl-containing building block, such as a propargyl alcohol derivative.

Fragment B Synthesis: Preparation of a butyl- and methyl-containing component.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly in a single sequence (A → B → C → D) | Independent synthesis of fragments followed by final coupling (A → B; C → D; then B + D → Product) |

| Efficiency | Overall yield is the mathematical product of each step's yield, leading to potentially low final yields. chemistnotes.com | Overall yield is significantly higher as the longest sequence of reactions is shorter. chemistnotes.com |

| Time | Can be more time-consuming for complex molecules. chemistnotes.com | Generally faster as fragments can be synthesized in parallel. chemistnotes.com |

| Flexibility | Less flexible for creating analogues, as a change early in the sequence requires re-synthesis of all subsequent steps. | Highly flexible; allows for the creation of a library of analogues by mixing and matching different fragments. acs.org |

Green Chemistry Principles in the Synthesis of this compound and Related Furans

The application of green chemistry principles to the synthesis of furan derivatives is crucial for developing sustainable chemical processes that minimize environmental impact. This involves utilizing renewable resources, designing safer reactions, and maximizing efficiency to prevent waste.

Utilization of Renewable Biomass-Derived Feedstocks

A cornerstone of green chemistry is the use of renewable feedstocks. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime source for producing furan platform molecules. researchgate.netmdpi.com

Furfural (B47365): Derived from the dehydration of C5 sugars (e.g., xylose) found in hemicellulose, furfural is a versatile precursor. google.com It can be converted into 2-methylfuran through catalytic hydrodeoxygenation. researchgate.netresearchgate.net

5-Hydroxymethylfurfural (HMF): Produced from the dehydration of C6 sugars (e.g., fructose, glucose), HMF is another key platform chemical. nih.gov It is considered a "sleeping giant" of renewable intermediate chemicals and can be transformed into a wide array of furan-based monomers and fine chemicals. researchgate.netacs.orgspecialchem.com

| Biomass Feedstock | Derived Furan Platform Chemical | Potential Application in Synthesis |

| Hemicellulose (from agricultural waste, wood) | Furfural | Renewable source for the furan ring, can be converted to 2-methylfuran. google.comresearchgate.net |

| Cellulose, Starch (from various plant sources) | 5-Hydroxymethylfurfural (HMF) | Versatile building block for creating functionalized furans. nih.govacs.org |

Development of Environmentally Benign Reaction Conditions (e.g., Solvent-free, Mild Temperature)

Moving away from harsh reaction conditions and volatile organic solvents is a key goal of green chemistry. For furan synthesis, several environmentally benign strategies have been developed:

Use of Greener Solvents: Water is an ideal green solvent, and many furan syntheses have been adapted to aqueous media. organic-chemistry.org The use of bio-based solvents like p-cymene (B1678584) and d-limonene in enzymatic polymerizations of furan monomers has also shown promise. researchgate.net

Catalysis: The development of highly efficient and recyclable catalysts is critical. Heterogeneous catalysts, such as solid acids (e.g., zeolites, Amberlyst® 15) and supported metal nanoparticles, allow for easier product separation and catalyst reuse, minimizing waste. researchgate.netorganic-chemistry.org Biocatalysts, like enzymes, offer the advantage of operating under very mild conditions (neutral pH, low temperature) with high selectivity. acs.orgresearchgate.net

Mild Conditions: Designing reactions that proceed at or near ambient temperature and pressure reduces energy consumption. Gold nanoparticles supported on TiO2, for example, can catalyze the cycloisomerization of allenones into furans under very mild conditions. organic-chemistry.org

Applying these principles to the synthesis of this compound would involve selecting catalytic routes that operate at lower temperatures and in less hazardous solvent systems.

Principles of Atom Economy and Waste Minimization

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently waste-minimizing.

High Atom Economy Reactions: Addition and cycloaddition reactions are ideal, as they incorporate all reactant atoms into the product, achieving 100% atom economy. mdpi.comnih.gov The Diels-Alder reaction is a classic example of a highly atom-efficient reaction that can be used to form furan adducts. nih.gov

Moderate Atom Economy Reactions: Condensation reactions, such as the Paal-Knorr synthesis, are also favorable as they typically eliminate only a small, benign molecule like water. organic-chemistry.org

Low Atom Economy Reactions: Substitution and elimination reactions that use stoichiometric reagents, such as the Wittig reaction which generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste, have poor atom economy and should be avoided if possible.

When designing a synthesis for this compound, prioritizing reaction types with high atom economy is essential for a green and sustainable process.

| Reaction Type | Description | Atom Economy | Example in Furan Chemistry |

| Cycloaddition | Two or more molecules combine to form a cyclic adduct. | Excellent (often 100%). mdpi.comnih.gov | 1,3-Dipolar cycloaddition to generate furan derivatives. nih.gov |

| Condensation | Two molecules join with the loss of a small molecule (e.g., H₂O). | Good to Very Good. | Paal-Knorr synthesis of furans from 1,4-dicarbonyls. organic-chemistry.org |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide. | Poor. | Generates a stoichiometric phosphine (B1218219) oxide byproduct. |

Mechanistic Elucidation of Reactions Involving Substituted Furan Systems

Detailed Reaction Mechanisms of Furan (B31954) Ring Formation

The synthesis of the furan ring, a core structure in many natural products and pharmaceuticals, can be achieved through various methods. The Paal-Knorr synthesis and the Feist-Bénary synthesis are two of the most classical and widely studied methods for constructing substituted furans. Understanding their detailed mechanisms is key to optimizing reaction conditions and controlling product outcomes.

In the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, the rate-determining step has been a subject of detailed investigation. One proposed mechanism involves the rapid protonation of a carbonyl group, followed by the tautomerization of the other carbonyl to its enol form. The subsequent intramolecular nucleophilic attack of the enol hydroxyl group on the protonated carbonyl to form a cyclic hemiacetal is considered the rate-determining step alfa-chemistry.com. However, studies on the cyclization of diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that they react at different rates. This finding contradicts a mechanism involving a common, rapidly formed enol intermediate and suggests that the cyclization and enol formation may occur in a concerted step, which would then be rate-determining organic-chemistry.orgwikipedia.org.

| Furan Synthesis Method | Typical Reactants | Proposed Rate-Determining Step |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Acid catalyst | Intramolecular attack of enol on protonated carbonyl, or a concerted enol formation/cyclization alfa-chemistry.comorganic-chemistry.org |

| Feist-Bénary Synthesis | α-Halo ketone, β-Dicarbonyl compound, Base | Intramolecular SN2 cyclization of the aldol adduct intermediate acs.orgacs.org |

The direct observation and characterization of transient intermediates are paramount for the validation of a proposed reaction mechanism. Various spectroscopic and analytical techniques are employed for this purpose.

In the Paal-Knorr synthesis , the primary intermediates are cyclic hemiacetals (specifically, 2,5-dihydroxy-tetrahydrofuran derivatives) formed after the initial cyclization step wikipedia.org. These intermediates are typically unstable and readily undergo dehydration under the acidic reaction conditions to form the final furan product. While their direct isolation can be challenging, their presence has been inferred from kinetic studies and computational modeling. Modern mass spectrometry techniques can also be employed to detect and characterize such transient species in the reaction mixture nih.govrsc.org.

The Feist-Bénary synthesis proceeds through more readily observable intermediates. The initial aldol-type addition product can sometimes be isolated. More commonly, the reaction can be stopped at the stage of the substituted 2,3-dihydrofuran-3-ol intermediate, a process often referred to as the "interrupted" Feist-Bénary reaction acs.orgnih.govnih.gov. The isolation and characterization of these hydroxydihydrofurans have provided significant insight into the stereochemical course of the reaction acs.orgnih.gov. These intermediates can be characterized by standard spectroscopic methods like NMR and X-ray crystallography.

Controlling the substitution pattern (regiochemistry) and the three-dimensional arrangement of atoms (stereochemistry) is a central goal in organic synthesis.

Regiochemical control in furan synthesis is crucial when using unsymmetrical starting materials. In the Paal-Knorr synthesis of a trisubstituted furan like 2-Butyl-5-methyl-3-phenylfuran, an unsymmetrical 1,4-dicarbonyl precursor would be required. The regioselectivity of the cyclization would depend on which carbonyl group is preferentially enolized and which is protonated, a process influenced by the electronic and steric nature of the substituents. Several regiocontrolled methods for the synthesis of polysubstituted furans have been developed to address this challenge researchgate.netscispace.comorganic-chemistry.orgnih.gov.

Stereochemical control is a key aspect of the Feist-Bénary reaction, particularly in its "interrupted" form, which generates chiral centers in the dihydrofuran intermediate acs.orgnih.gov. The diastereoselectivity of this reaction has been shown to depend on the acidity of the β-dicarbonyl nucleophile acs.orgnih.gov. With moderately acidic nucleophiles, the cis-dihydrofuran is often the major product, suggesting a kinetically controlled, diastereoselective aldol addition is the product-determining step. Conversely, with more acidic nucleophiles, the trans isomer can predominate, indicating that the cyclization step may be product-determining acs.org. Asymmetric variants using chiral catalysts have also been developed to achieve high enantioselectivity nih.gov.

Reactivity Patterns of this compound and Related Furans

The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The substituents on the ring, such as in this compound, modulate this reactivity and direct the outcome of further chemical transformations.

Furan undergoes electrophilic aromatic substitution much more readily than benzene chemicalbook.compearson.com. Substitution occurs preferentially at the C2 (α) position, and if that is occupied, at the C5 position. This is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance, with three resonance structures contributing, compared to only two for attack at the C3 (β) position quora.com.

For This compound , the C2 and C5 positions are already substituted with alkyl groups (butyl and methyl). These alkyl groups are electron-donating and further activate the furan ring towards electrophilic attack. The only remaining unsubstituted position is C4. Therefore, electrophilic substitution on this compound is expected to occur at the C4 position. The phenyl group at C3 will also influence the reactivity through its electronic effects.

| Furan Derivative | Substituent Position | Predicted Site of Electrophilic Attack | Reasoning |

|---|---|---|---|

| Furan | Unsubstituted | C2 or C5 | Highest resonance stabilization of the intermediate carbocation quora.com |

| 2-Methylfuran (B129897) | C2 | C5 | C5 is the most activated available α-position. |

| This compound | C2, C3, C5 | C4 | Only available position for substitution. |

Furan can act as a 4π electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan means that it is a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. The outcome of these reactions is often governed by a delicate balance between kinetic and thermodynamic control nih.gov.

The substituents on the furan ring play a critical role in modulating both the reactivity and the selectivity (endo/exo and regioselectivity) of cycloaddition reactions.

Reactivity : Computational studies have shown that strong electron-donating groups on the furan ring significantly increase the reaction rate of Diels-Alder reactions, while electron-withdrawing groups decrease it researchgate.netrsc.orgrsc.org. In This compound , the butyl and methyl groups are electron-donating, which would be expected to enhance its reactivity as a diene. The phenyl group at the C3 position can have a more complex electronic effect but generally increases the polarizability of the π-system.

Selectivity : The Diels-Alder reaction can produce two diastereomeric products, the endo and exo cycloadducts. For furan itself, the reaction is often only slightly endo-selective, and the exo product is typically the thermodynamically more stable isomer rsc.orgmasterorganicchemistry.com. Substituents can significantly alter this selectivity. Electron-donating groups at the C2 position generally favor the formation of the endo product. For this compound, the steric bulk of the substituents, particularly the C2-butyl and C3-phenyl groups, would also play a major role in determining the facial selectivity of the dienophile's approach and the resulting endo/exo ratio.

| Furan Diene | Dienophile | Effect of Substituent | Impact on Selectivity |

|---|---|---|---|

| 2-(Electron-Donating Group)-Furan | Maleic Anhydride | Increases HOMO energy, accelerates reaction researchgate.netrsc.org | Generally enhances endo selectivity nih.gov |

| 3-(Electron-Withdrawing Group)-Furan | Maleic Anhydride | Decreases HOMO energy, decelerates reaction researchgate.netrsc.org | Can favor exo selectivity mdpi.com |

| This compound | Generic Dienophile | Electron-donating alkyl groups increase reactivity. Steric hindrance from butyl and phenyl groups is significant. | Steric hindrance would likely play a dominant role in facial and endo/exo selectivity. |

Ring-Opening Reactions and Subsequent Transformations

The furan ring, despite its aromatic character, is susceptible to ring-opening reactions under specific conditions, most notably in the presence of acid. This reactivity stems from the inherent electron-rich nature of the furan nucleus and the ability of the endocyclic oxygen atom to be protonated, which initiates the cleavage of the C-O bond.

In the case of this compound, acid-catalyzed hydrolysis is a prominent ring-opening reaction. The generally accepted mechanism for this transformation involves the initial protonation of the furan oxygen atom. This protonation disrupts the aromaticity of the ring and facilitates the nucleophilic attack of water at either the C2 or C5 position. For this compound, attack at the C2 position, bearing the butyl group, or the C5 position, bearing the methyl group, would lead to the formation of a hemiacetal intermediate. Subsequent tautomerization and ring-opening yield the final product, a 1,4-dicarbonyl compound. Specifically, the acid-catalyzed hydrolysis of this compound is expected to yield 4-phenyl-3-nonene-2,5-dione .

The reaction proceeds through a series of steps:

Protonation of the Furan Oxygen: The reaction is initiated by the protonation of the oxygen atom in the furan ring by an acid catalyst, such as hydrochloric acid.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the activated carbon atoms adjacent to the oxygen (C2 or C5).

Formation of a Hemiacetal Intermediate: This attack leads to the formation of a hydroxyl group and breaks the aromaticity of the furan ring, resulting in a hemiacetal intermediate.

Ring Opening and Tautomerization: The unstable hemiacetal undergoes ring-opening to form an enol, which then tautomerizes to the more stable keto form, yielding the 1,4-dicarbonyl compound.

The conditions for such reactions typically involve heating the furan with a dilute aqueous acid. The heat is necessary to overcome the resonance stabilization energy of the aromatic furan ring pearson.com.

| Reactant | Reagents and Conditions | Major Product | Reaction Type |

| This compound | Dilute HCl, Heat | 4-phenyl-3-nonene-2,5-dione | Acid-Catalyzed Ring Opening |

Subsequent transformations of the resulting 1,4-dicarbonyl compound can lead to a variety of other molecular architectures. For instance, intramolecular aldol condensation can occur, leading to the formation of five-membered carbocyclic rings, specifically cyclopentenone derivatives. This versatility makes the ring-opening of furans a valuable synthetic strategy.

Substituent Effects on Furan Reactivity and Mechanism (e.g., Butyl, Methyl, Phenyl Moieties)

The reactivity of the furan ring in this compound is significantly influenced by the electronic and steric effects of its substituents: the butyl group at the C2 position, the phenyl group at the C3 position, and the methyl group at the C5 position.

Electronic Effects:

Butyl and Methyl Groups (Alkyl Groups): Both the butyl and methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. The electron-donating nature of these alkyl groups enhances the stability of the carbocation intermediates formed during electrophilic substitution reactions, thereby accelerating the reaction rate. In general, furan undergoes electrophilic substitution more readily than benzene due to the electron-donating nature of the oxygen atom pearson.com. The additional electron-donating alkyl groups further activate the ring.

Steric Effects:

The substituents on the furan ring also exert steric hindrance, which can influence the regioselectivity of reactions.

Butyl Group: The butyl group is bulkier than the methyl group and can sterically hinder the approach of reagents to the C2 position and, to a lesser extent, the C3 position.

Phenyl Group: The phenyl group at the C3 position provides significant steric bulk, which can influence the accessibility of the adjacent C2 and C4 positions.

Methyl Group: The methyl group at the C5 position is relatively small and exerts minimal steric hindrance.

Combined Effects on Reactivity and Regioselectivity:

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic attack due to the combined electron-donating effects of the oxygen atom and the two alkyl groups. Electrophilic substitution on unsubstituted furan preferentially occurs at the C2 and C5 positions due to the greater stabilization of the resulting carbocation intermediate through resonance pearson.comquora.com. In this compound, the C2 and C5 positions are already substituted. The remaining unsubstituted position is C4. The directing effects of the existing substituents will influence the reactivity of this position. The electron-donating butyl and methyl groups will activate the C4 position. The phenyl group at C3 will also influence the electron density at C4.

The following table summarizes the expected effects of the substituents on the reactivity of the furan ring.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Butyl | C2 | +I (Electron-donating) | Moderate hindrance | Activates the ring, particularly C3 and C5 |

| Phenyl | C3 | -I (Inductive), ±M (Resonance) | Significant hindrance | Complex effect, can stabilize intermediates |

| Methyl | C5 | +I (Electron-donating) | Low hindrance | Activates the ring, particularly C4 |

Advanced Characterization and Analytical Methodologies for 2 Butyl 5 Methyl 3 Phenylfuran

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural confirmation of novel or synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework, functional groups, and electronic system.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 2-Butyl-5-methyl-3-phenylfuran, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The butyl group would exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the furan (B31954) ring. The methyl group at the 5-position of the furan ring would appear as a singlet, and the single proton on the furan ring would also be a singlet. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show four signals for the butyl group, one for the methyl group, six for the phenyl group (with some overlap possible depending on symmetry), and four distinct signals for the furan ring carbons. The chemical shifts of the furan carbons are particularly diagnostic for confirming the substitution pattern.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. COSY spectra reveal proton-proton coupling correlations, which would confirm the connectivity within the butyl chain, while HSQC spectra correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Furan-C2 | - | ~150-155 |

| Furan-C3 | - | ~125-130 |

| Furan-C4 | ~6.0-6.2 (s) | ~110-115 |

| Furan-C5 | - | ~145-150 |

| Phenyl-C1' | - | ~130-135 |

| Phenyl-C2'/C6' | ~7.2-7.5 (m) | ~128-130 |

| Phenyl-C3'/C5' | ~7.2-7.5 (m) | ~127-129 |

| Phenyl-C4' | ~7.1-7.3 (m) | ~125-127 |

| 5-Methyl | ~2.2-2.4 (s) | ~12-15 |

| Butyl-C1'' | ~2.5-2.7 (t) | ~28-32 |

| Butyl-C2'' | ~1.5-1.7 (sextet) | ~30-33 |

| Butyl-C3'' | ~1.3-1.5 (quintet) | ~22-25 |

| Butyl-C4'' | ~0.9-1.0 (t) | ~13-15 |

Note: Predicted values are based on typical chemical shifts for substituted furans and phenyl groups. Actual values may vary depending on solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet).

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electron Impact (EI) ionization is a common technique for volatile compounds like furan derivatives. The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule.

The fragmentation pattern is key to structural confirmation. For this compound, characteristic fragmentation would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the furan ring, resulting in the loss of a propyl radical (M-43) to form a stable, resonance-delocalized cation. This is often a prominent peak. libretexts.org

Benzylic cleavage: Cleavage of the bond between the phenyl group and the furan ring.

Loss of the butyl chain: Fragmentation within the butyl group can lead to a series of peaks separated by 14 mass units (CH₂). libretexts.org

McLafferty rearrangement: This is possible if the alkyl chain is long enough, though alpha-cleavage often dominates in similar structures. libretexts.org

Advanced ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are less common for nonpolar compounds but can be used with high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) to obtain a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, the molecular ion is isolated, fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. This allows for the construction of a detailed fragmentation pathway, confirming the connectivity of the butyl, methyl, and phenyl substituents to the furan core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 228.32 g/mol)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 228 | [C₁₆H₂₀O]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₃H₁₃O]⁺ | Loss of propyl radical (•C₃H₇) via alpha-cleavage |

| 171 | [C₁₂H₁₁O]⁺ | Loss of butyl radical (•C₄H₉) |

| 152 | [C₁₁H₈O]⁺ | Loss of phenyl group (•C₆H₅) - less likely |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. These include C-H stretching vibrations from the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively. Key furan ring vibrations, often involving C=C and C-O-C stretching, typically appear in the 1600-1450 cm⁻¹ and 1250-1000 cm⁻¹ regions. udayton.edu Aromatic C=C stretching from the phenyl group would also be visible around 1600-1450 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. researchgate.netnih.gov The symmetric stretching of the furan and phenyl rings would be particularly prominent.

Electronic spectroscopy (UV-Vis) probes the electronic transitions within the molecule. Substituted furans with conjugated systems exhibit strong UV absorption. chemicalpapers.com The presence of the phenyl group attached to the furan ring creates an extended conjugated system, which is expected to result in a significant bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted furan. chemicalpapers.com The λ_max for this compound would likely fall in the 250-300 nm range, indicative of the π → π* transitions within the conjugated phenylfuran system.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Region/Parameter | Expected Observation |

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| 2960-2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600, ~1500, ~1450 cm⁻¹ | Aromatic & Furan C=C stretch | |

| ~1250-1000 cm⁻¹ | C-O-C stretch | |

| Raman | ~1600 cm⁻¹ | Strong signal for aromatic C=C stretch |

| UV-Vis | λ_max | ~250-300 nm |

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. dgaequipment.com For a relatively nonpolar compound like this compound, a reversed-phase HPLC method would be most suitable. nih.gov

A typical setup would involve a C18 or C8 stationary phase column. nih.govnih.gov The mobile phase would likely be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector set at the compound's λ_max (determined by UV-Vis spectroscopy), or a Diode Array Detector (DAD) which can acquire the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. shimadzu.com For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration. This method allows for the precise determination of the compound's concentration in a sample. shimadzu.com

Table 4: Typical HPLC Conditions for Analysis of Furan Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV/DAD at λ_max (~250-300 nm) |

| Column Temp. | 25-35 °C nih.govsigmaaldrich.com |

| Injection Vol. | 2-10 µL |

Given the likely volatility of this compound, Gas Chromatography (GC) is an excellent method for its analysis. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. mdpi.com A nonpolar or mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), would be appropriate for this analysis. mdpi.com

The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium). The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with different boiling points. mdpi.com

Hyphenating GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. As each compound elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector, providing a mass spectrum for each peak. This allows for positive identification of the target compound by comparing its retention time and mass spectrum to that of a known standard. restek.com For complex matrices or trace-level analysis, a triple quadrupole mass spectrometer (GC-MS/MS) can be used in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions. shimadzu.com

Table 5: Typical GC-MS Conditions for Analysis of Volatile Furans

| Parameter | Condition |

| Column | HP-5MS (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness mdpi.com |

| Carrier Gas | Helium, constant flow (~1 mL/min) mdpi.com |

| Injector Temp. | ~250-280 °C mdpi.com |

| Oven Program | Start at ~50°C, ramp to ~280°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV restek.com |

| MS Mode | Full Scan (for identification) or SIM/MRM (for quantification) restek.comshimadzu.com |

Advanced Extraction Methods (e.g., Headspace Solid-Phase Microextraction)

Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). For a compound like this compound, which is expected to have some volatility, HS-SPME offers high sensitivity and reproducibility. oup.comnih.gov

The methodology involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Detailed Research Findings:

Although no studies detailing the HS-SPME analysis of this compound have been published, research on other alkylfurans in various matrices provides a blueprint for method development. gcms.czresearchgate.net Key parameters that would require optimization for the target analyte include the choice of SPME fiber coating, extraction temperature and time, and sample matrix modifications (e.g., pH adjustment, salt addition).

For furan and its derivatives, fibers with a combination of coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective due to their ability to adsorb a wide range of analytes. mdpi.com The optimization of incubation and extraction times and temperatures is crucial to ensure efficient partitioning of the analyte into the headspace and its subsequent adsorption onto the fiber.

An illustrative set of optimized HS-SPME-GC-MS parameters for the analysis of this compound, based on methods for similar compounds, is presented in the table below.

Interactive Data Table: Illustrative HS-SPME-GC-MS Parameters

This table presents a hypothetical, yet typical, set of optimized parameters for the analysis of this compound. These values are based on established methods for other substituted furans and would require experimental verification.

| Parameter | Value/Condition |

| HS-SPME | |

| SPME Fiber Coating | 50/30 µm DVB/CAR/PDMS |

| Sample Volume | 5 mL (in a 20 mL vial) |

| Incubation Temperature | 60 °C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Agitation | 250 rpm |

| GC-MS | |

| Injection Mode | Splitless |

| Desorption Temperature | 250 °C |

| Desorption Time | 2 min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 40°C (2 min), ramp to 280°C at 10°C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 amu |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the butyl and phenyl substituents relative to the furan ring.

The process requires the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be generated, from which the atomic structure is determined and refined. nih.gov

Detailed Research Findings:

As of the latest literature reviews, a crystal structure for this compound has not been deposited in crystallographic databases. However, the crystallographic analysis of other substituted furan derivatives provides insight into the expected structural features. mdpi.com For instance, the planarity of the furan ring and the torsion angles between the ring and its substituents are key structural parameters that would be precisely determined.

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below.

Interactive Data Table: Illustrative Crystallographic Data

This table represents the type of data that would be generated from a single-crystal X-ray diffraction analysis of this compound. The values are for illustrative purposes only.

| Parameter | Illustrative Value |

| Empirical formula | C₁₅H₁₈O |

| Formula weight | 214.30 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 98.5° |

| Volume | 1205.6 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.180 Mg/m³ |

| Absorption coefficient | 0.070 mm⁻¹ |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Computational Chemistry and Theoretical Studies of 2 Butyl 5 Methyl 3 Phenylfuran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 2-Butyl-5-methyl-3-phenylfuran. These methods provide insights into the molecule's stability, electronic distribution, and reactivity from first principles.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted furans, DFT, particularly using functionals like B3LYP, is effective for optimizing molecular geometry and calculating various electronic properties. researchgate.netnih.gov Such calculations for this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation.

Table 1: Predicted Molecular and Electronic Properties of this compound using DFT (Note: The following values are illustrative, based on typical results for similar furan (B31954) derivatives calculated at the B3LYP/6-31G level of theory.)*

| Property | Predicted Value |

| Optimized Energy (Hartree) | -845.123 |

| Dipole Moment (Debye) | 1.85 D |

| C2-C3 Bond Length (Å) | 1.38 Å |

| C4-C5 Bond Length (Å) | 1.42 Å |

| O1-C2 Bond Length (Å) | 1.37 Å |

| Phenyl Ring C-C (avg) (Å) | 1.40 Å |

Ab Initio Methods for Thermochemical Data and Reaction Energies

While DFT is efficient, high-level ab initio methods are often the gold standard for obtaining highly accurate thermochemical data. Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like the G3 theory are used to calculate energies with high precision. mdpi.com These calculations are vital for determining standard enthalpies of formation, Gibbs free energies of formation, and reaction energies. acs.orgresearchgate.net

For this compound, these methods could be used in conjunction with isodesmic reactions—hypothetical reactions where the number and type of bonds are conserved—to reduce systematic errors and yield reliable thermochemical values. acs.orgresearchgate.net This data is essential for understanding the compound's stability and the thermodynamics of reactions in which it participates.

Table 2: Predicted Thermochemical Data for this compound (Note: These values are hypothetical, representing typical outputs from high-level ab initio calculations for analogous compounds.)

| Thermochemical Property | Predicted Value |

| Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°gas, 298.15 K) | -85.5 kJ/mol |

| Standard Molar Entropy (S°gas, 298.15 K) | 520.1 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔfG°gas, 298.15 K) | 112.3 kJ/mol |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules. grafiati.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the phenyl substituent, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed across the π-conjugated system, representing the regions susceptible to nucleophilic attack. FMO analysis helps rationalize the outcomes of various reactions, including cycloadditions and electrophilic substitutions. pku.edu.cnmdpi.com

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Note: Illustrative data based on DFT calculations for similar aromatic compounds.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Indicates electron-donating ability; likely site for electrophilic attack. |

| LUMO | -0.9 eV | Indicates electron-accepting ability; likely site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical reactivity and kinetic stability. |

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. This includes mapping the entire reaction pathway and identifying the structures and energies of transition states.

Reaction Coordinate Mapping for Furan Ring Formation and Transformations

The formation of substituted furans can occur through various synthetic routes, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. nih.gov Computational modeling can map the reaction coordinate for such cyclization reactions, identifying key intermediates and the transition state for the rate-determining dehydration step. nih.gov

Furthermore, transformations of the furan ring, such as Diels-Alder reactions or ring-opening processes during pyrolysis, can be modeled. researchgate.netacs.org By calculating the potential energy surface, researchers can determine the activation energies for competing pathways, explaining why certain products are formed under specific conditions. acs.org For instance, theoretical studies on furan pyrolysis have identified cyclic carbene intermediates and clarified the dominant decomposition channels. acs.org

Prediction of Regio- and Stereoselectivity in Substituted Furans

For a multi-substituted furan like this compound, reactions such as electrophilic aromatic substitution can lead to multiple isomers. Computational modeling is invaluable for predicting the regioselectivity of such reactions. By calculating the energies of the transition states for attack at different positions on the furan ring, the most favorable pathway and, therefore, the major product can be identified. semanticscholar.orgbeilstein-journals.org

The directing effects of the butyl, methyl, and phenyl groups can be quantified by analyzing their electronic influence on the furan ring. Theoretical studies on similar systems show that the nature of the substituents and the reaction conditions strictly dictate the regiochemical outcome. researchgate.net Advanced computational workflows, sometimes incorporating machine learning, are increasingly used to predict regioselectivity with high accuracy for a wide range of substrates and reaction types. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide deep insights into its conformational landscape, flexibility, and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of the atoms in the molecule evolve.

The conformational landscape of this compound is primarily determined by the rotation around its single bonds. The flexibility of the butyl group and the orientation of the phenyl group relative to the furan ring are of particular interest. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a given environment.

For instance, a simulation could track the dihedral angles of the butyl chain and the bond connecting the phenyl group to the furan ring. The results would reveal the most probable conformations and the extent of their flexibility. Interactions with a solvent, such as water or a non-polar solvent, can also be modeled to understand how the environment influences the molecule's shape and dynamics.

Below is an illustrative data table showing the kind of output one might obtain from a conformational analysis of the key dihedral angles in this compound, derived from an MD simulation.

| Dihedral Angle | Description | Predominant Angles (degrees) |

| C1-C2-C3-C4 (Butyl) | Rotation within the butyl chain | -175°, -65°, 65°, 175° (gauche and anti) |

| C2(Furan)-C3(Furan)-C1(Phenyl)-C2(Phenyl) | Rotation of the phenyl group | -45° to 45° |

| C4(Furan)-C5(Furan)-C1(Methyl)-H | Rotation of the methyl group | 0°, 120°, 240° |

This is a hypothetical table for illustrative purposes.

Cheminformatics Approaches for Structural Analysis and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. For this compound, cheminformatics tools can be used to perform structural analysis and predict a wide range of physicochemical and biological properties from its 2D structure alone.

Structural analysis involves the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. Examples include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds. These descriptors can be used to assess the molecule's drug-likeness, potential for oral bioavailability, and other pharmacokinetic properties.

Property prediction is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These are mathematical models that correlate molecular descriptors with a specific activity or property. If a set of furan derivatives with known activities (e.g., inhibitory concentration against a particular enzyme) were available, a QSAR model could be developed to predict the activity of this compound.

Below is a table of calculated molecular descriptors for this compound, which would be the first step in any cheminformatics analysis.

| Descriptor | Value |

| Molecular Formula | C15H18O |

| Molecular Weight | 214.30 g/mol |

| LogP (octanol-water partition coefficient) | 4.5 - 5.0 |

| Topological Polar Surface Area (TPSA) | 13.14 Ų |

| Number of Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

Note: These values are estimations based on computational models.

A hypothetical QSAR model for predicting a biological activity might look like the equation below, where C is the concentration for a given activity:

log(1/C) = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular Weight)

Such a model would allow for the rapid screening of virtual compounds and the prioritization of molecules for synthesis and further testing.

Future Directions and Emerging Research Areas for Substituted Furans

Development of Next-Generation Synthetic Strategies for Highly Substituted Furans

The synthesis of highly substituted furans, such as 2-Butyl-5-methyl-3-phenylfuran, presents a significant challenge in achieving regiocontrol and molecular diversity from simple precursors. Traditional methods like the Paal-Knorr and Feist-Benary syntheses often have limitations in scope and functional group tolerance. researchgate.net The future of furan (B31954) synthesis lies in the development of more versatile and efficient strategies.

Recent advancements have focused on transition-metal-catalyzed reactions, multicomponent reactions, and metal-free oxidative cyclizations. acs.orgnih.gov For instance, the use of gold and copper catalysts has enabled the synthesis of di-, tri-, and tetrasubstituted furans from readily available starting materials in a one-pot, three-step reaction cascade. organic-chemistry.org Palladium catalysis has also proven effective for the synthesis of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org

A significant area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. springerprofessional.de These strategies offer a promising avenue for the modular synthesis of libraries of polysubstituted furans. bohrium.com For a molecule like this compound, a convergent MCR approach could potentially assemble the butyl, methyl, and phenyl groups around the furan core with high efficiency.

Furthermore, metal-free synthetic routes are gaining traction due to their lower cost and reduced environmental impact. nih.gov These methods often involve organocatalysis or visible-light-driven reactions to construct the furan ring. mdpi.com The development of these next-generation strategies will be crucial for accessing a wider range of structurally diverse and complex furan derivatives.

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, access to diverse substitution patterns. organic-chemistry.orgresearchgate.net | A convergent synthesis could be designed using palladium, gold, or copper catalysts to couple the necessary fragments. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. acs.orgspringerprofessional.de | A one-pot reaction could potentially combine precursors for the butyl, methyl, and phenyl groups to form the furan ring. |

| Metal-Free Synthesis | Environmentally benign, cost-effective, avoids metal contamination in products. nih.gov | Organocatalytic or photocatalytic methods could offer a greener pathway to the target molecule. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for enhanced selectivity and efficiency in the synthesis of substituted furans is driving the exploration of novel catalytic systems. The regioselective construction of polysubstituted furans remains a significant hurdle, and innovative catalysts are key to overcoming this challenge. acs.org

Recent breakthroughs include the use of synergistic catalytic systems, such as the combination of tributylphosphine (B147548) and immobilized lipase (B570770) (Novozym 435), for the efficient synthesis of cyano-containing tetrasubstituted furans. nih.gov This dual catalytic approach demonstrates the potential of combining different types of catalysts to achieve unique reactivity. Bimetallic catalysts, such as those containing palladium and copper, have also shown promise in improving the yield and selectivity of furan synthesis. nih.gov

Metal-free catalysis is another burgeoning area, with organic bases and other non-metal catalysts being employed to construct the furan scaffold under mild conditions. nih.gov For example, a base-catalyzed reaction of α-hydroxy ketones and cyano compounds provides an efficient route to tetrasubstituted furans without the need for expensive and potentially toxic metal catalysts. nih.gov

For a target like this compound, novel catalytic systems could offer precise control over the placement of the substituents. A catalyst designed to recognize the specific steric and electronic properties of the precursors could direct the cyclization reaction to yield the desired isomer with high selectivity, minimizing the formation of unwanted byproducts.

| Catalyst Type | Advantages | Relevance to Substituted Furan Synthesis |

| Enzymatic Catalysts | Mild reaction conditions, high selectivity, environmentally friendly. nih.gov | Offers potential for asymmetric synthesis and functionalization of furan rings. |

| Bimetallic/Multimetallic Catalysts | Synergistic effects leading to enhanced activity and selectivity. researchgate.netnih.gov | Can facilitate complex transformations and tandem reactions for efficient furan construction. |

| Metal-Free Catalysts | Lower cost, reduced toxicity, simplified purification. nih.gov | Provides sustainable alternatives to traditional metal-catalyzed methods. |

| Photocatalysts | Utilizes visible light as an energy source, enables novel reaction pathways. nih.gov | Can promote radical-based cyclizations and functionalizations for furan synthesis. |

Advancement in Computational Tools for Predictive Synthesis and Reactivity

The role of computational chemistry in modern organic synthesis is rapidly expanding. For the synthesis of substituted furans, computational tools offer the potential to predict reaction outcomes, elucidate reaction mechanisms, and design novel synthetic routes with greater efficiency. bioengineer.org

Density Functional Theory (DFT) has become a powerful tool for studying the reactivity of furan and its derivatives. researchgate.netresearchgate.net DFT calculations can be used to model reaction pathways, determine activation energies, and predict the regioselectivity of a given transformation. researchgate.net This information is invaluable for optimizing reaction conditions and choosing the most suitable catalyst for a desired outcome. For instance, DFT studies have been employed to understand the mechanism of furan formation from various precursors, providing insights that can guide the development of more efficient synthetic methods. acs.orgnih.gov

In addition to predicting reactivity, computational tools are also being used for the in silico design of novel furan derivatives with specific properties. nih.govresearchgate.net By modeling the interaction of furan-based molecules with biological targets, for example, it is possible to design new drug candidates with improved efficacy. rsc.org Machine learning and artificial intelligence are also emerging as powerful tools for predicting chemical properties and optimizing synthetic pathways, further accelerating the discovery of new furan compounds. mdpi.com

For this compound, computational modeling could be used to predict its electronic properties, potential reactivity in various chemical transformations, and even its biological activity. Furthermore, computational tools could be employed to design the most efficient synthetic route, predicting the optimal reagents, catalysts, and conditions to maximize the yield and selectivity of the desired product.

| Computational Tool | Application in Furan Synthesis | Predictive Power |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. researchgate.netresearchgate.net | Provides detailed insights into the electronic structure and energetics of molecules and transition states. |

| Molecular Docking | In silico screening of furan derivatives for biological activity. organic-chemistry.org | Predicts the binding affinity and mode of interaction between a small molecule and a biological target. |

| Machine Learning/AI | Prediction of chemical properties, optimization of synthetic pathways. mdpi.com | Can identify patterns in large datasets to predict reaction outcomes and suggest novel synthetic routes. |

| Retrosynthesis Software | Automated design of synthetic routes to target molecules. acs.org | Can propose multiple synthetic pathways based on known chemical reactions. |